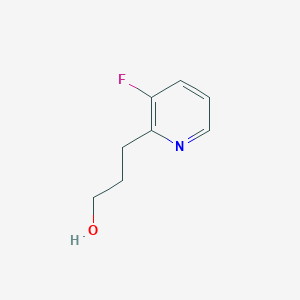

3-(3-Fluoropyridin-2-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluoropyridin-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-3-1-5-10-8(7)4-2-6-11/h1,3,5,11H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRGBHDKTNDWHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 3 Fluoropyridin 2 Yl Propan 1 Ol and Structural Analogues

Retrosynthetic Analysis and Established Routes to 3-(3-Fluoropyridin-2-yl)propan-1-ol Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. youtube.comadvancechemjournal.comyoutube.com For 3-(3-Fluoropyridin-2-yl)propan-1-ol, the primary disconnections involve the carbon-carbon bond between the pyridine (B92270) ring and the propanol (B110389) side chain, and the carbon-fluorine bond on the pyridine ring.

A logical retrosynthetic approach would involve disconnecting the propanol side chain, leading to a 2-substituted-3-fluoropyridine intermediate. This intermediate could then be further disconnected to reveal simpler pyridine or non-heterocyclic precursors. The propanol side chain can be introduced through various methods, including Grignard reactions, Wittig-type reactions, or cross-coupling strategies.

Preparative Strategies for 3-Fluoropyridine (B146971) Core Architectures

The synthesis of the 3-fluoropyridine core is a critical step. Several methods exist for the preparation of fluorinated pyridines. acs.org A common approach is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate. google.com This method, while classic, can sometimes suffer from harsh conditions and moderate yields.

Alternative methods for synthesizing 3-fluoropyridines include nucleophilic aromatic substitution (SNA_r) reactions on activated pyridine precursors. For instance, a chloro or nitro group at an appropriate position on the pyridine ring can be displaced by a fluoride (B91410) ion. acs.orgnih.gov The use of cesium fluoride or a combination of potassium fluoride and a phase-transfer catalyst can facilitate this transformation. chemicalbook.com A patent describes a high-yield method for preparing 3-fluoropyridine from 3-aminopyridine (B143674) using fluoboric acid and sodium nitrite (B80452) under controlled temperature conditions. google.com

More recent developments include photoredox-mediated couplings. For example, the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonia, provides a route to diversely substituted 3-fluoropyridines. acs.org

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 3-Aminopyridine | 50% Fluoboric acid, Sodium nitrite | 3-Fluoropyridine | High | google.com |

| 2-Chloro-5-nitropyridine | Morpholine, then Pd-C/HCOONH4, then Cbz-Cl, then n-BuLi and (R)-glycidyl butyrate | (R)-5-(Hydroxymethyl)-3-(6-morpholinopyridin-3-yl)oxazolidin-2-one | - | nih.gov |

| 3-Fluoro-2-hydroxypyridine | Conc. H2SO4, Conc. HNO3 | 3-Fluoro-2-hydroxy-5-nitropyridine | 58.5 | nih.gov |

Stereoselective Introduction of the Propanol Side Chain

The introduction of the propanol side chain at the 2-position of the 3-fluoropyridine ring can be achieved through various carbon-carbon bond-forming reactions. For a non-chiral target, a Grignard reaction between a 2-halopyridine derivative and a suitable three-carbon electrophile, or vice versa, is a straightforward approach. nih.govnih.gov For example, 2-bromopyridine (B144113) can react with a Grignard reagent derived from 3-chloropropanol (with appropriate protection of the hydroxyl group).

For the stereoselective synthesis of chiral analogues, more sophisticated methods are required. Asymmetric hydrogenation of a corresponding unsaturated precursor, such as a propenol or propynol (B8291554) side chain, using a chiral catalyst can afford enantiomerically enriched products. rsc.org Another approach involves the use of chiral auxiliaries. For instance, a chiral sulfinamide can be condensed with a pyridine-2-carboxaldehyde to direct the stereoselective addition of a two-carbon nucleophile. youtube.com The use of chiral ligands with metal catalysts, such as an In(III)-PYBOX complex, can also facilitate the enantioselective allylation of aldehydes to form homoallylic alcohols, which can then be converted to the desired propanol. nih.gov

Exploration of Novel Synthetic Pathways for 3-(3-Fluoropyridin-2-yl)propan-1-ol

Research into more efficient and versatile synthetic routes for substituted pyridines is an active area of investigation. These novel pathways often leverage modern catalytic systems to achieve high levels of selectivity and functional group tolerance.

Catalytic Approaches (e.g., Transition Metal-Mediated Couplings)

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the C-C bond between the pyridine ring and the side chain. youtube.com Palladium-catalyzed reactions, such as Suzuki, Stille, and Negishi couplings, are widely used. organic-chemistry.org For instance, a 2-halopyridine can be coupled with an organoboron, organotin, or organozinc reagent containing the propanol moiety (or a protected precursor). A metal-free C-C cross-coupling of bromoazirines with 2-stannylpyridines has also been reported for the synthesis of 2-(2-pyridyl)-2H-azirines, which could potentially be elaborated to the desired propanol. acs.org

A three-component synthesis of polysubstituted pyridines has been developed using a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov While not directly applied to the target molecule, this methodology highlights the potential of multicomponent reactions for rapid access to diverse pyridine structures.

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Reference |

| Palladium(0) | Aryl/Alkenyl Halide | Organoboron/-tin/-zinc Reagent | Cross-coupled Product | youtube.com |

| Ruthenium(II) | Azaarene | - | Dearomatized Annulated Product | researchgate.net |

| Iridium | Olefin/Imine | H2 | Hydrogenated Product | rsc.org |

Reductive Functionalization Strategies

Reductive functionalization of pyridines offers an alternative approach to introduce substituents. acs.orgnih.gov This strategy involves the partial reduction of the pyridine ring to a more reactive dihydropyridine (B1217469) or tetrahydropyridine (B1245486) intermediate, which can then be functionalized. mdpi.com For instance, the reduction of a pyridine-N-oxide with a Grignard reagent can lead to the formation of C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines, which can then be aromatized to the corresponding 2-substituted pyridine. lu.se This method avoids the often harsh conditions of traditional C-H activation or cross-coupling reactions.

Enantioselective Synthesis of Chiral 3-(3-Fluoropyridin-2-yl)propan-1-ol and its Stereoisomers

The development of enantioselective methods is crucial for accessing specific stereoisomers of 3-(3-Fluoropyridin-2-yl)propan-1-ol, which may have distinct biological or material properties. Catalytic asymmetric synthesis is a highly efficient approach. Asymmetric hydrogenation of a prochiral olefin or ketone precursor using a chiral transition metal complex (e.g., with Ru, Rh, or Ir) is a well-established method. rsc.org

Another strategy involves the kinetic resolution of a racemic mixture of the alcohol. Chiral acyl transfer agents, such as a chiral (dimethylamino)pyridine derivative, can be used to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer. acs.org Furthermore, the enantioselective addition of organometallic reagents to aldehydes, catalyzed by chiral ligands, can produce chiral secondary alcohols that can be further elaborated. nih.govnih.gov

Sustainable Chemistry Principles in the Synthesis of 3-(3-Fluoropyridin-2-yl)propan-1-ol

The growing emphasis on environmentally benign chemical manufacturing has led to the adoption of green chemistry principles in the synthesis of pyridine derivatives. rasayanjournal.co.innih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies applicable to the synthesis of 3-(3-Fluoropyridin-2-yl)propan-1-ol include the use of greener solvents, catalytic methods, and energy-efficient reaction conditions.

Modern approaches to pyridine synthesis often employ microwave-assisted organic synthesis (MAOS), which can significantly shorten reaction times, increase product yields, and enhance reaction selectivity. nih.gov For instance, the Hantzsch pyridine synthesis, a classical method, can be adapted using microwave irradiation to produce dihydropyridine intermediates, which can then be oxidized to the corresponding pyridine. This method offers a more sustainable alternative to conventional heating.

Furthermore, the use of biocompatible and biodegradable solvents, such as water or ethanol, is a cornerstone of green chemistry. doi.org The development of one-pot multicomponent reactions, where multiple synthetic steps are carried out in a single reaction vessel, also contributes to sustainability by reducing the need for intermediate purification steps, thereby saving solvents and energy. nih.govdoi.org

Catalysis plays a pivotal role in sustainable synthesis. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is particularly advantageous. For the synthesis of fluorinated pyridines, palladium-catalyzed cross-coupling reactions are common. Advances in this area focus on developing more active and stable catalysts to minimize the catalyst loading and facilitate milder reaction conditions.

The principles of sustainable chemistry can be applied to a hypothetical synthesis of 3-(3-Fluoropyridin-2-yl)propan-1-ol as illustrated in the following table:

| Reaction Step | Conventional Method | Sustainable Alternative | Green Chemistry Principle Addressed |

| Fluorination | Diazotization followed by Sandmeyer-type reaction using HF/pyridine | Nucleophilic aromatic substitution on an activated pyridine precursor | Use of less hazardous reagents |

| Side-chain introduction | Grignard reaction with a halo-pyridine | Palladium-catalyzed cross-coupling with an organoboron reagent | Higher atom economy, milder conditions |

| Reduction of functional group | LiAlH4 in THF | Catalytic hydrogenation using a reusable catalyst (e.g., Pd/C) in ethanol | Safer reagents, renewable solvent |

| Solvent Choice | Chlorinated solvents (e.g., Dichloromethane, Chloroform) | Water, Ethanol, or supercritical CO2 | Use of safer solvents |

| Energy Input | Conventional heating with an oil bath | Microwave irradiation | Energy efficiency |

Table 1: Application of Sustainable Principles to the Synthesis of 3-(3-Fluoropyridin-2-yl)propan-1-ol

A plausible advanced synthetic route for 3-(3-Fluoropyridin-2-yl)propan-1-ol could commence with 2-amino-3-fluoropyridine. This starting material can undergo a Sandmeyer-type reaction to introduce a cyano group at the 2-position, yielding 3-fluoro-2-cyanopyridine. Subsequent reduction of the nitrile to an aldehyde, followed by a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester, would install the three-carbon side chain. Finally, selective reduction of the resulting α,β-unsaturated ester or ketone would afford the target alcohol. Each of these steps can be optimized according to green chemistry principles, for example, by using catalytic reductions and minimizing solvent use.

Detailed research findings on closely related structural analogs provide insights into potential synthetic strategies. For instance, the synthesis of 2-(6-Bromopyridin-3-yl)propan-2-ol has been reported, involving the bromination of a pyridine precursor followed by functional group manipulation. While not a direct analog, the methodologies employed in such syntheses can be adapted for the construction of 3-(3-Fluoropyridin-2-yl)propan-1-ol.

The following table outlines a hypothetical comparison of synthetic routes to a structural analog, highlighting the advantages of a sustainable approach.

| Parameter | Conventional Route | Green Synthetic Route |

| Starting Material | Halogenated Pyridine | Renewable feedstock-derived pyridine |

| Number of Steps | 4-5 | 2-3 (via one-pot reaction) |

| Overall Yield | ~30% | >60% |

| Solvent Usage | High (multiple workups) | Low (minimal purification) |

| Energy Consumption | High (prolonged heating) | Low (microwave-assisted) |

Table 2: Comparison of Synthetic Routes for a Structural Analog

Structure Activity Relationship Sar and Pharmacological Profiling of 3 3 Fluoropyridin 2 Yl Propan 1 Ol Derivatives

Influence of Fluorine Atom Position on Molecular Recognition and Activity

Shifting the fluorine atom from the 3-position to other locations on the pyridine (B92270) ring, such as the 4, 5, or 6-positions, would be expected to have a profound impact on activity. For instance, a fluorine atom at the 5-position might alter the electrostatic potential landscape differently compared to the 3-position, potentially leading to altered binding affinities or selectivities for a given protein target. While specific studies on the positional isomers of 3-(3-Fluoropyridin-2-yl)propan-1-ol are not widely available in the public domain, general principles of medicinal chemistry suggest that such modifications would be a key area of investigation in any lead optimization campaign.

A hypothetical SAR study could involve the synthesis and evaluation of the following isomers:

| Compound | Fluorine Position | Expected Impact on pKa (relative to 3-fluoro) |

| 3-(4-Fluoropyridin-2-yl)propan-1-ol | 4 | Potentially higher |

| 3-(5-Fluoropyridin-2-yl)propan-1-ol | 5 | Similar or slightly lower |

| 3-(6-Fluoropyridin-2-yl)propan-1-ol | 6 | Significantly lower |

This table is illustrative and based on general chemical principles, as specific experimental data for these compounds is not publicly available.

Structural Determinants of the Propanol (B110389) Moiety in Ligand-Target Interactions

The propan-1-ol side chain at the 2-position of the pyridine ring provides a flexible linker with a terminal hydroxyl group, which can act as a crucial hydrogen bond donor or acceptor in ligand-target interactions. The length and branching of this alkyl chain, as well as the presence and position of the hydroxyl group, are key structural determinants of biological activity.

Modifications to the propanol moiety would likely explore:

Chain Length: Shortening (ethanol) or lengthening (butanol, pentanol) the alkyl chain would alter the distance and geometric orientation of the hydroxyl group relative to the pyridine core, potentially impacting the ability to form key interactions within a binding pocket.

Isomerization: Moving the hydroxyl group to the second carbon (propan-2-ol) would change its spatial presentation and could be critical for fitting into a specific binding site.

Replacement of the Hydroxyl Group: Substituting the hydroxyl group with other functional groups, such as an amine, a thiol, or a small ether, would probe the importance of the hydrogen bonding capacity and the nature of the interacting partner in the target protein.

An example of a focused library to probe the role of the propanol moiety could include:

| Analogue | Modification | Potential Impact on Binding |

| 2-(3-Fluoropyridin-2-yl)ethan-1-ol | Shorter chain | May lose a key interaction if the binding pocket is deep. |

| 4-(3-Fluoropyridin-2-yl)butan-1-ol | Longer chain | Could access additional hydrophobic pockets or introduce steric clash. |

| 1-(3-Fluoropyridin-2-yl)propan-2-ol | Isomeric alcohol | Altered vector for hydrogen bonding. |

| 3-(3-Fluoropyridin-2-yl)propan-1-amine | Amine replacement | Changes from H-bond acceptor/donor to primarily a donor and introduces a basic center. |

This table represents a rational approach to SAR exploration, as specific biological data for these analogues is not publicly documented.

Systematic Modifications to the Pyridine Ring System and their Pharmacological Implications

The pyridine ring itself serves as a central scaffold that can be systematically modified to fine-tune the pharmacological properties of the compound. These modifications can influence solubility, metabolic stability, and direct interactions with the target.

Key systematic modifications would include:

Introduction of Additional Substituents: Adding small alkyl, alkoxy, or halogen groups at other available positions on the pyridine ring (positions 4, 5, or 6) could modulate lipophilicity and electronic properties. For example, a methyl group at the 5-position could enhance binding through van der Waals interactions or improve metabolic stability.

A theoretical matrix of modifications could be explored as follows:

| Pyridine Ring Modification | Rationale |

| 5-Methyl-3-fluoropyridin-2-yl | Introduce hydrophobic interaction, block potential metabolism site. |

| 4-Chloro-3-fluoropyridin-2-yl | Alter electronic properties and introduce potential halogen bonding. |

| Pyrimidin-2-yl analogue | Change in nitrogen positioning and overall electronics. |

This table outlines a logical progression for SAR studies, acknowledging the absence of specific published data for these derivatives.

Rational Design and Optimization of 3-(3-Fluoropyridin-2-yl)propan-1-ol Analogues for Enhanced Activity

The rational design of more potent analogues of 3-(3-Fluoropyridin-2-yl)propan-1-ol would be an iterative process guided by the SAR data generated from the systematic modifications described above. Once a validated biological target is identified, computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, would play a pivotal role.

The optimization process would focus on:

Maximizing Favorable Interactions: Based on the SAR, medicinal chemists would design new analogues that enhance the key binding interactions identified. For example, if a hydrogen bond with the propanol's hydroxyl group is found to be crucial, analogues could be designed to optimize the geometry of this interaction.

Improving Physicochemical Properties: Modifications would also be aimed at improving drug-like properties, such as solubility and membrane permeability, without compromising biological activity. The introduction of polar groups or the modulation of lipophilicity through strategic substitutions would be key strategies.

Structure-Based Design: If the 3D structure of the biological target is known, structure-based drug design (SBDD) would be employed to design novel analogues that fit optimally into the binding site and form specific, high-affinity interactions with key amino acid residues.

The ultimate goal of this rational design and optimization cycle is to identify a clinical candidate with an improved pharmacological profile, including enhanced potency, selectivity, and favorable pharmacokinetic properties.

In Vitro Biological Evaluation and Mechanistic Elucidation of 3 3 Fluoropyridin 2 Yl Propan 1 Ol Derivatives

Receptor Binding and Functional Assays for Receptor Modulators

Dopamine (B1211576) and Serotonin (B10506) Receptor Agonism Studies

Derivatives of 3-(3-Fluoropyridin-2-yl)propan-1-ol have been investigated for their potential as modulators of dopamine (D2, D3) and serotonin (5-HT1A) receptors, which are key targets in the development of treatments for neurological and psychiatric disorders.

Research into a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines, which are structurally related to the core compound, has demonstrated significant activity at these receptors. nih.gov In vitro functional assays revealed that many of these derivatives act as dual D2/5-HT1A receptor agonists, while some also exhibit partial agonism at the D3 receptor, making them triple D2/D3/5-HT1A receptor agonists. nih.gov This pharmacological profile is of interest for conditions such as Parkinson's disease, as it may address both motor and non-motor symptoms with a potentially lower risk of side effects compared to other dopaminergic agents. nih.gov

The design of these compounds often utilizes bioisosterism, replacing or modifying parts of a known active molecule to enhance its properties. For instance, the pyridinecarboxamide moiety has been explored as a bioisosteric replacement for benzamide (B126) derivatives in known D2/D3/5-HT1A receptor agonists like brexpiprazole. nih.gov

Key findings from these studies indicate that specific structural modifications to the arylpiperazine and the linker connecting it to the fluoropyridine core can fine-tune the agonist activity at each receptor. Two compounds, 7b and 34c , were identified as partial D2/D3 receptor agonists and potent, full 5-HT1A receptor agonists. nih.gov Compound 34c also showed favorable metabolic stability in vitro, marking it as a promising lead for further development. nih.gov

Table 1: Dopamine and Serotonin Receptor Agonist Activity of Selected 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine Derivatives

| Compound | D2 Receptor Agonism | D3 Receptor Agonism | 5-HT1A Receptor Agonism |

|---|---|---|---|

| 7b | Partial Agonist | Partial Agonist | Full Agonist |

| 34c | Partial Agonist | Partial Agonist | Full Agonist |

Data sourced from in vitro functional assays. nih.gov

Orexin (B13118510) Receptor Antagonism Evaluation

The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a central regulator of wakefulness and sleep. researchgate.net Consequently, orexin receptor antagonists are a focus for the development of treatments for insomnia. nih.govfrontiersin.org While dual orexin receptor antagonists (DORAs) have been developed, there is also interest in selective OX2R antagonists. google.comnih.gov

While no direct studies on the orexin receptor antagonist activity of 3-(3-Fluoropyridin-2-yl)propan-1-ol derivatives are publicly available, the broader class of fluoropyridine-containing compounds has been explored in this context. For example, various patented compounds feature a fluoropyridine moiety as part of their structure for orexin receptor antagonism. This suggests that the 3-(3-fluoropyridin-2-yl) scaffold could be a relevant starting point for designing novel orexin receptor modulators.

The kinetic properties of orexin receptor antagonists are a critical aspect of their pharmacological profile, influencing their duration of action. nih.gov Studies on existing DORAs have shown that some compounds exhibit slow binding kinetics, which may lead to prolonged receptor occupancy in vivo. nih.govfrontiersin.org Future research on derivatives of 3-(3-Fluoropyridin-2-yl)propan-1-ol would need to carefully evaluate not only their binding affinity but also their kinetic parameters at both OX1 and OX2 receptors to determine their potential as either dual or selective antagonists.

Enzyme Inhibition Profiling

Kinase Inhibition Assays (e.g., ROCK, p38α MAP Kinase)

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory conditions. nih.gov As such, kinase inhibitors are a major class of therapeutic agents. nih.gov The p38 mitogen-activated protein (MAP) kinases, in particular, are activated by stress stimuli and are involved in pathogenic processes in neurodegenerative diseases. nih.gov

While direct screening data for 3-(3-Fluoropyridin-2-yl)propan-1-ol derivatives against a broad kinase panel is not available in the public domain, related structures containing a pyridine (B92270) or fluoropyridine moiety have shown activity as kinase inhibitors. For instance, substituted 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxalines and the corresponding pyrido[2,3-b]pyrazines have been synthesized and identified as novel inhibitors of p38α MAP kinase. nih.gov The introduction of an amino group at the C2 position of the pyridine ring in the quinoxaline (B1680401) series led to compounds with potent enzyme inhibition, with IC50 values in the double-digit nanomolar range. nih.gov One pyrido[2,3-b]pyrazine (B189457) derivative, compound 9e , showed an IC50 of 38 nM for p38α MAP kinase inhibition. nih.gov

Another example is Ro3206145 (1-{4-[3-(4-Fluoro-phenyl)-1H-pyrrolo[3,2-b]pyridin-2-yl]-pyridin-2-ylamino}-propan-2-ol), a potent and selective p38 MAPK inhibitor. nih.gov Although structurally distinct from the subject compound, it features a fluorophenyl-pyrrolo-pyridine core, again demonstrating the utility of the pyridine scaffold in designing kinase inhibitors.

These findings suggest that the 3-(3-fluoropyridin-2-yl) core structure could serve as a valuable template for the development of novel kinase inhibitors. Future studies would be required to synthesize and screen a library of 3-(3-Fluoropyridin-2-yl)propan-1-ol derivatives against various kinases, including ROCK and p38α MAP kinase, to determine their inhibitory potential and selectivity.

Table 2: p38α MAP Kinase Inhibitory Activity of Related Pyridine Derivatives

| Compound | Core Structure | p38α MAP Kinase IC50 |

|---|---|---|

| 6f | 2-(4-fluorophenyl)-3-(pyridin-4-yl)quinoxaline | 81 nM |

| 9e | 2-(4-fluorophenyl)-3-(pyridin-4-yl)pyrido[2,3-b]pyrazine | 38 nM |

Data represents potent examples from the respective chemical series. nih.gov

Indoleamine 2,3-dioxygenase (IDO1) Inhibition Studies

Indoleamine 2,3-dioxygenase 1 (IDO1) is a rate-limiting enzyme in the metabolism of tryptophan along the kynurenine (B1673888) pathway. nih.gov In the context of cancer, IDO1 activity within the tumor microenvironment can lead to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites. nih.gov Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy. nih.gov

A variety of chemical scaffolds have been explored for IDO1 inhibition, identified through high-throughput screening, rational design, and screening of natural products. nih.gov While several IDO1 inhibitors have entered clinical trials, there is an ongoing search for new chemical entities with improved properties. nih.govnih.gov

Currently, there is no published research specifically evaluating derivatives of 3-(3-Fluoropyridin-2-yl)propan-1-ol as IDO1 inhibitors. The known chemical space for IDO1 inhibitors is diverse, encompassing structures such as amidoxime (B1450833) derivatives, as seen with Epacadostat (INCB024360). nih.gov The inhibitory mechanism of these compounds can be complex, involving not only direct binding to the enzyme's active site but also potentially disrupting ligand delivery tunnels. nih.gov

Given the importance of the fluoropyridine moiety in other areas of medicinal chemistry, it would be a rational approach to screen a library of 3-(3-Fluoropyridin-2-yl)propan-1-ol derivatives in IDO1 enzymatic and cell-based assays. Such studies would be necessary to determine if this particular chemical scaffold holds any promise for the development of novel IDO1 inhibitors.

Cell-Based Phenotypic Screening and Pathway Analysis

WNT Signaling Pathway Modulatory Effects

The Wnt signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and migration. nih.gov Its dysregulation is a known factor in the development of various diseases, including cancer. nih.gov Consequently, molecules that can modulate this pathway are of significant interest in drug discovery. Derivatives of 3-(3-fluoropyridin-2-yl)propan-1-ol have been explored for their effects on this pathway.

A key mechanism of Wnt pathway regulation involves the protein β-catenin. nih.gov In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." nih.gov The binding of a Wnt ligand to its Frizzled receptor disrupts this complex, leading to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription. nih.gov Certain pyridine derivatives have been identified as modulators of this pathway, highlighting the therapeutic potential of this chemical class.

Table 1: Research Findings on WNT Signaling Pathway Modulation

| Compound Class | Assay System | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| Pyridine Derivatives | Wnt-luciferase reporter assays | Modulation of pathway activity | Interaction with key pathway components | nih.gov |

Neurite Outgrowth Induction in Neuronal Cell Models

Promoting neurite outgrowth, the extension of projections from neurons, is a fundamental strategy for repairing nerve damage and addressing neurodegenerative disorders. nih.gov Research into the regenerative capacity of the nervous system often employs neuronal cell models to screen for compounds that can induce this process. nih.govnih.govsemanticscholar.org

While direct studies on 3-(3-fluoropyridin-2-yl)propan-1-ol are limited, the broader class of molecules that influence cytoskeletal dynamics and cell adhesion are known to be effective. nih.govnih.govsemanticscholar.org For instance, the inhibition of non-muscle myosin II (NMII) and Rho-associated, coiled-coil-containing protein kinase 1 (ROCK1) can stimulate extensive neurite outgrowth in human neural progenitor cells. nih.gov Furthermore, interactions with neural cell adhesion molecules (CAMs) like contactin (B1178583) and Nr-CAM by extracellular proteins can significantly promote neurite extension. nih.govsemanticscholar.org This suggests that derivatives of 3-(3-fluoropyridin-2-yl)propan-1-ol could potentially be designed to target these pathways.

Antimicrobial and Antiviral Activity Assessments

The emergence of drug-resistant pathogens necessitates the continuous search for new antimicrobial and antiviral agents. nih.govsciforum.net Fluorinated compounds, in particular, are a subject of interest due to the unique properties conferred by the fluorine atom. sciforum.net

Antimicrobial Activity: Derivatives containing a pyridine ring have shown promise against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.govnih.gov For example, certain 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone derivatives have been investigated as potential efflux pump inhibitors in M. tuberculosis, a strategy to overcome multidrug resistance. nih.gov Another study identified 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives as potent inhibitors of mycobacterial growth, acting on the novel target arylamine N-acetyltransferase. nih.gov

Antiviral Activity: The antiviral potential of fluorinated nucleoside analogues and other heterocyclic compounds has been demonstrated against a range of viruses. sciforum.netnih.govnih.gov For instance, 3′-deoxy-3′-fluoroadenosine has shown broad-spectrum activity against flaviviruses like tick-borne encephalitis virus (TBEV) and Zika virus. nih.govnih.gov Other studies have explored the activity of trifluoromethylthiolane derivatives against herpes simplex virus type 1 (HSV-1). sciforum.net The human cathelicidin (B612621) peptide LL-37 has demonstrated direct antiviral effects against the influenza virus in vitro. plos.org This body of research supports the investigation of 3-(3-fluoropyridin-2-yl)propan-1-ol derivatives for potential antiviral applications.

Table 2: Antimicrobial and Antiviral Research Findings

| Compound/Derivative Class | Target Organism/Virus | Observed Activity | Reference |

|---|---|---|---|

| 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives | Mycobacterium tuberculosis H37Rv | Potent growth inhibition (MIC: 0.031 mg/L for one derivative) | nih.gov |

| 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone derivative (NUNL02) | Mycobacterium tuberculosis | Synergism with rifampicin; potential efflux pump inhibition | nih.gov |

| 3′-deoxy-3′-fluoroadenosine | Tick-borne encephalitis virus, Zika virus, West Nile virus | Low-micromolar antiviral effect (EC50: 1.1 to 4.7 µM) | nih.govnih.gov |

| 2-hydroxy-2-trifluoromethylthiolane (10S52) | Herpes simplex virus type 1 (HSV-1) | Significant inhibition of viral reproduction | sciforum.net |

In Vitro ADMET Considerations: Metabolic Stability

Hepatic Microsomal Stability Studies (e.g., Human and Rodent)

The assessment of a compound's metabolic stability is a critical step in early drug discovery, as it helps predict its pharmacokinetic behavior in the body. nih.gov These studies are often conducted in vitro using liver microsomes from humans and preclinical species like rodents, which contain a high concentration of drug-metabolizing enzymes. nih.govnih.gov

High-throughput screening of human liver microsomal (HLM) and rat liver microsomal (RLM) stability provides valuable data on how quickly a compound is metabolized. nih.gov A strong correlation is often observed between RLM and HLM data. nih.gov For various classes of compounds, including alicyclic amines, modifications to the chemical structure are often necessary to improve metabolic stability. nih.gov The goal is to design molecules that are sufficiently stable to reach their target and exert a therapeutic effect before being cleared from the body.

Cytochrome P450 (CYP) Inhibition Profiling

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs. nih.govufl.edu Inhibition of these enzymes by a drug candidate can lead to harmful drug-drug interactions by altering the metabolism of co-administered medications. nih.govnih.gov Therefore, profiling compounds for their potential to inhibit key CYP isoforms is a standard part of preclinical safety assessment.

The major human drug-metabolizing CYP enzymes include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov Inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based). nih.gov For example, some triterpene acids like oleanolic acid have been shown to competitively inhibit CYP1A2 and CYP3A4. capes.gov.br Predictive models and in vitro assays are used to assess the CYP inhibitory promiscuity of new chemical entities, with the aim of selecting candidates with a low potential for causing clinically significant drug interactions. drugbank.com

Applications of 3 3 Fluoropyridin 2 Yl Propan 1 Ol As a Chemical Building Block

Role in the Synthesis of Pharmaceutical Intermediates

The 3-fluoropyridine (B146971) moiety is a significant structural motif in medicinal chemistry. guidechem.comresearchgate.net The introduction of a fluorine atom into a pyridine (B92270) ring can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, which are critical parameters for drug design. nih.gov Pyridine derivatives are integral to a wide array of pharmaceuticals, acting as scaffolds that can be modified to interact with biological targets. nih.govrsc.org The propan-1-ol side chain offers a reactive handle for further chemical transformations, such as esterification or etherification, allowing for the attachment of other molecular fragments. wikipedia.org

The compound 3-(3-Fluoropyridin-2-yl)propan-1-ol can, therefore, be envisioned as a key intermediate in the synthesis of novel therapeutic agents. The fluorinated pyridine core could be incorporated into molecules targeting a range of diseases, with the fluorine atom potentially enhancing binding affinity to target proteins or improving pharmacokinetic profiles. The propanol (B110389) group allows for the linkage of this core to other pharmacologically active components, creating more complex and potent drug candidates. academyart.edu

Table 1: Potential Pharmaceutical Applications of 3-Fluoropyridine Derivatives

| Therapeutic Area | Potential Role of 3-Fluoropyridine Moiety |

|---|---|

| Oncology | Can serve as a core structure for kinase inhibitors. |

| Neurology | May be incorporated into antagonists for neurotransmitter receptors. nih.gov |

Potential in Agrochemical Development

Fluorinated compounds have become increasingly important in the agrochemical industry, with a significant percentage of modern pesticides containing fluorine. nih.govccspublishing.org.cn The inclusion of fluorine can enhance the efficacy, selectivity, and environmental profile of active ingredients. nih.gov Pyridine-based structures are also prevalent in agrochemicals, forming the backbone of many successful herbicides, insecticides, and fungicides. agropages.comresearchgate.net

The unique combination of a 3-fluoropyridine ring and a propanol functional group in 3-(3-Fluoropyridin-2-yl)propan-1-ol makes it a promising candidate for the development of new crop protection agents. The fluorinated pyridine part of the molecule could be responsible for the primary biological activity, while the propanol side chain could be modified to fine-tune the compound's physical properties, such as solubility and soil mobility, or to introduce a secondary mode of action.

Table 2: Classes of Agrochemicals Potentially Derived from Fluorinated Pyridines

| Agrochemical Class | Potential Contribution of the 3-Fluoropyridine Structure |

|---|---|

| Herbicides | The fluorinated ring may enhance binding to target enzymes in weeds. |

| Insecticides | The pyridine moiety could be a key component for neurotoxic activity in insects. |

Utility in Advanced Materials Chemistry

Pyridine-containing molecules are utilized in the field of materials science for the creation of functional materials with specific electronic, optical, or coordination properties. nih.gov The nitrogen atom in the pyridine ring can act as a ligand, coordinating with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers. benthamscience.com The electronic nature of the pyridine ring can also be exploited in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The compound 3-(3-Fluoropyridin-2-yl)propan-1-ol, with its combination of a fluorinated aromatic ring and a reactive alcohol group, presents opportunities for the synthesis of novel materials. The propanol group can be used to polymerize the molecule or to graft it onto surfaces, creating functional coatings. The electronic properties of the 3-fluoropyridine unit could be harnessed in the development of new materials with tailored optical or electronic characteristics.

Table 3: Potential Applications in Materials Chemistry

| Material Type | Role of 3-(3-Fluoropyridin-2-yl)propan-1-ol |

|---|---|

| Polymers | Can act as a monomer for the synthesis of functional polymers. |

| Liquid Crystals | The rigid fluoropyridine core could be a component of liquid crystalline molecules. |

Q & A

Q. What are the key synthetic routes for 3-(3-Fluoropyridin-2-yl)propan-1-ol, and how can regioselectivity challenges be addressed?

The synthesis typically involves halogenated pyridine intermediates coupled with propanol derivatives. For example, Suzuki-Miyaura cross-coupling reactions are often employed to introduce fluorinated pyridine moieties. Regioselectivity challenges arise during fluorination or substitution steps; these can be mitigated using directing groups (e.g., amino or hydroxyl groups) to control reaction sites . Multi-step procedures may include:

- Protection of reactive hydroxyl groups.

- Fluorination using agents like Selectfluor™.

- Deprotection and purification via column chromatography.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR Spectroscopy : and NMR are critical for confirming the fluorine position and propanol chain conformation .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving torsional angles in the propanol chain and fluorine-pyridine interactions .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry?

The fluorine atom enhances metabolic stability and binding affinity, making it a scaffold for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.